Fmoc-Pro-OH
CAS No.: 71989-31-6
VCID: VC21540617
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fmoc-Pro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-proline, is a crucial compound in peptide synthesis. It is a derivative of the amino acid proline, modified with a fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group to prevent unwanted reactions during peptide synthesis. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its ease of removal under mild conditions, typically using piperidine. Applications of Fmoc-Pro-OHFmoc-Pro-OH is utilized in various applications, primarily in peptide synthesis and drug development. Peptide SynthesisIn SPPS, Fmoc-Pro-OH is used as a building block to introduce proline residues into peptides. Its role is crucial in preventing unwanted side reactions and ensuring the selective coupling of amino acids. The Fmoc group can be easily removed, allowing for the controlled extension of the peptide chain. Drug DevelopmentFmoc-Pro-OH is essential in the synthesis of peptide-based drugs. These drugs often target specific biological pathways, and the precise control over peptide structure provided by Fmoc-Pro-OH is vital for their efficacy. Polymer–Peptide Delivery PlatformsResearch has also explored the use of Fmoc-Pro-OH in developing polymer-based delivery systems for DNA and other therapeutic agents. The orientation of oligopeptides in these systems can significantly affect delivery efficacy . Research FindingsRecent studies have highlighted the importance of Fmoc-Pro-OH in peptide synthesis. For instance, its low tendency to form impurities during SPPS makes it a preferred choice for synthesizing complex peptides . Additionally, the use of Fmoc-Pro-OH in electrochemical peptide synthesis has been explored, where it requires slight excesses of reagents and electricity due to steric hindrance . Mechanistic StudiesMechanistic studies have shown that peptides with proline residues can stabilize transition states during Fmoc deprotection, making them prone to cascade-deprotection reactions . This understanding is crucial for optimizing peptide synthesis protocols. |
---|---|
CAS No. | 71989-31-6 |
Product Name | Fmoc-Pro-OH |
Molecular Formula | C20H19NO4 |
Molecular Weight | 337.4 g/mol |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23) |
Standard InChIKey | ZPGDWQNBZYOZTI-SFHVURJKSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES | C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Solubility | 50.6 [ug/mL] |
Synonyms | Fmoc-L-proline;Fmoc-Pro-OH;71989-31-6;N-(9-Fluorenylmethoxycarbonyl)-L-proline;N-FMOC-L-PROLINE;(S)-1-(((9H-FLUOREN-9-YL)METHOXY)CARBONYL)PYRROLIDINE-2-CARBOXYLICACID;Fmoc-L-Pro-OH;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-proline;MFCD00037122;SBB066147;9-FLUORENYLMETHOXYCARBONYL-L-PROLINE;ST50307342;(S)-FMOC-PYRROLIDINE-2-CARBOXYLICACID;(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylicacid;N-alpha-FMOC-L-PROLINE;(2S)-1-[(fluoren-9-ylmethyl)oxycarbonyl]pyrrolidine-2-carboxylicacid;AC1LELEX;FMOC-PRO;PubChem10033;FMOC-L-PRO;N-FMOC-PRO-OH;N-FMOC-L-PRO;AC1Q71BC;KSC377C9J;47636_ALDRICH |
PubChem Compound | 688135 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume